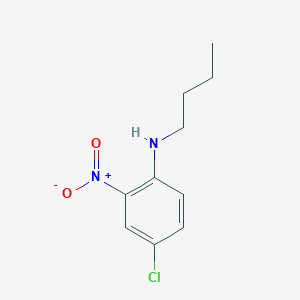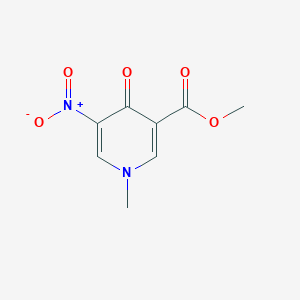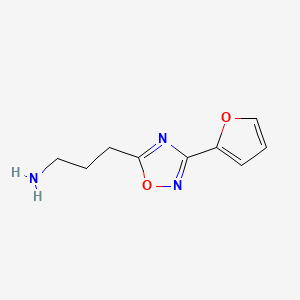
N-Butyl-4-chloro-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-4-chloro-2-nitroaniline is an organic compound with the molecular formula C10H13ClN2O2 It is a derivative of aniline, where the aniline ring is substituted with a butyl group, a chlorine atom, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-4-chloro-2-nitroaniline typically involves a multi-step processThe nitration step is usually carried out using concentrated nitric acid and sulfuric acid as catalysts . The subsequent steps involve the use of Friedel-Crafts alkylation to introduce the butyl group and halogenation to add the chlorine atom .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-4-chloro-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives depending on the reducing agent used.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various aniline derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Butyl-4-chloro-2-nitroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Butyl-4-chloro-2-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chlorine atom and butyl group also contribute to the compound’s reactivity and interactions with molecular targets .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitroaniline: Similar structure but lacks the butyl group.
N-Butyl-2-nitroaniline: Similar structure but lacks the chlorine atom.
N-Butyl-4-chloroaniline: Similar structure but lacks the nitro group.
Uniqueness
N-Butyl-4-chloro-2-nitroaniline is unique due to the presence of all three substituents (butyl group, chlorine atom, and nitro group) on the aniline ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
61511-71-5 |
|---|---|
Molecular Formula |
C10H13ClN2O2 |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
N-butyl-4-chloro-2-nitroaniline |
InChI |
InChI=1S/C10H13ClN2O2/c1-2-3-6-12-9-5-4-8(11)7-10(9)13(14)15/h4-5,7,12H,2-3,6H2,1H3 |
InChI Key |
UURLLDYIBDPBBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![9-((3AR,4R,6R,6aR)-2,2-Dimethyl-6-((methylamino)methyl)-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B13651197.png)




